![molecular formula C12H13F3N2O B2996693 N-[2-(2,3-dihydro-1H-indol-3-yl)ethyl]-2,2,2-trifluoroacetamide CAS No. 180910-65-0](/img/structure/B2996693.png)
N-[2-(2,3-dihydro-1H-indol-3-yl)ethyl]-2,2,2-trifluoroacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2,3-dihydro-1H-indol-3-yl)ethyl]-2,2,2-trifluoroacetamide is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that modulates the target’s function, leading to a variety of biological effects .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
A compound named (s)- (–)- n - [2- (3-hydroxy-2-oxo-2,3-dihydro-1 h -indol-3-yl)-ethyl]-acetamide (sna), which is structurally similar, has been found to exert potent inhibitory activities on melanoma cell proliferation through increasing apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(2,3-dihydro-1H-indol-3-yl)ethyl]-2,2,2-trifluoroacetamide typically involves the reaction of 2,3-dihydro-1H-indole with 2,2,2-trifluoroacetic anhydride in the presence of a suitable base, such as triethylamine. The reaction is usually carried out in an organic solvent, such as dichloromethane, under reflux conditions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help achieve large-scale synthesis with minimal environmental impact.
Chemical Reactions Analysis
Types of Reactions: N-[2-(2,3-dihydro-1H-indol-3-yl)ethyl]-2,2,2-trifluoroacetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield the corresponding amine derivatives.
Substitution: Substitution reactions can result in the formation of various substituted indole derivatives.
Scientific Research Applications
N-[2-(2,3-dihydro-1H-indol-3-yl)ethyl]-2,2,2-trifluoroacetamide has shown promise in several scientific research applications:
Chemistry: It serves as a versatile intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including its role in modulating enzyme activity and cellular processes.
Medicine: Research has explored its use as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Industry: It is used in the development of new materials and chemical processes due to its unique chemical properties.
Comparison with Similar Compounds
N-(2-oxo-2,3-dihydro-1H-indol-3-yl)-acetamide
2-(2,3-dihydro-1H-indol-3-yl)-N,N-dimethylethanamine
Properties
IUPAC Name |
N-[2-(2,3-dihydro-1H-indol-3-yl)ethyl]-2,2,2-trifluoroacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2O/c13-12(14,15)11(18)16-6-5-8-7-17-10-4-2-1-3-9(8)10/h1-4,8,17H,5-7H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKNXSCZLVYUIRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2N1)CCNC(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide](/img/structure/B2996610.png)
![2-(4-Fluorophenyl)-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B2996613.png)
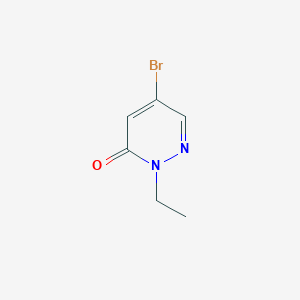

![6-ethyl 3-methyl 2-(4-acetylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2996618.png)
![4-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]quinoline](/img/structure/B2996620.png)
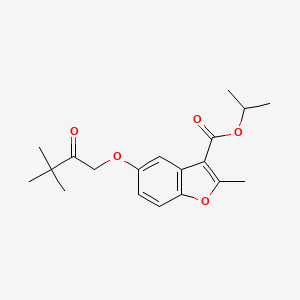
![(4-Chlorophenyl)-[2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]methanone](/img/structure/B2996622.png)
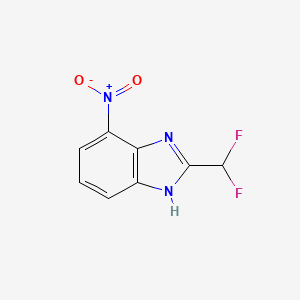
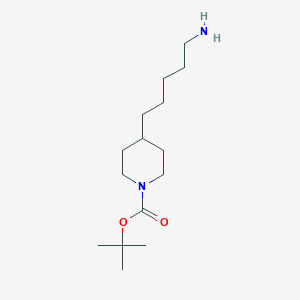
![N-(1-Cyanocyclohexyl)-2-[(2S,4R)-2-(4,5-dimethyl-1H-imidazol-2-yl)-4-methoxypyrrolidin-1-yl]acetamide](/img/structure/B2996627.png)
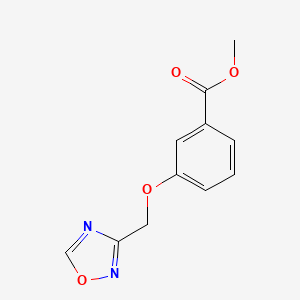
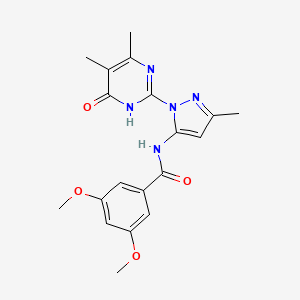
![3-(4-NITROPHENYL)-5H,6H,7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIDINE](/img/structure/B2996633.png)
